molecular formula C20H23N3O2 B11810582 3-(4-(tert-Butyl)phenyl)-5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole

3-(4-(tert-Butyl)phenyl)-5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B11810582
M. Wt: 337.4 g/mol
InChI Key: YKLVGDJPTRGUPD-UHFFFAOYSA-N
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Description

3-(4-(tert-Butyl)phenyl)-5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group attached to a phenyl ring and a dimethoxyphenyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(tert-Butyl)phenyl)-5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(tert-butyl)benzohydrazide with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(tert-Butyl)phenyl)-5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl rings can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

3-(4-(tert-Butyl)phenyl)-5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-(tert-Butyl)phenyl)-5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors on the cell surface, modulating cellular signaling pathways. The specific pathways and targets depend on the biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole
  • 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole
  • 3-(4-Fluorophenyl)-5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole

Uniqueness

3-(4-(tert-Butyl)phenyl)-5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C20H23N3O2/c1-20(2,3)15-9-6-13(7-10-15)18-21-19(23-22-18)14-8-11-16(24-4)17(12-14)25-5/h6-12H,1-5H3,(H,21,22,23)

InChI Key

YKLVGDJPTRGUPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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